molecular formula C12H17ClN2O B14489184 Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- CAS No. 65446-95-9

Acetamide, n-(4-chlorophenyl)-2-(diethylamino)-

Cat. No.: B14489184
CAS No.: 65446-95-9
M. Wt: 240.73 g/mol
InChI Key: ALKRNDPVOCXWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- is a chemical compound with the molecular formula C8H8ClNO. It is also known by other names such as 4’-chloroacetanilide and N-(4-chlorophenyl)acetamide . This compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, making it a derivative of acetanilide.

Preparation Methods

The synthesis of acetamide, n-(4-chlorophenyl)-2-(diethylamino)- typically involves the reaction of 4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetamide, n-(4-chlorophenyl)-2-(diethylamino)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- can be compared with other similar compounds such as:

Properties

CAS No.

65446-95-9

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C12H17ClN2O/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

ALKRNDPVOCXWEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.